Cas no 1261899-06-2 (3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid)

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid is a fluorinated aromatic compound featuring both carboxylic acid and hydroxy functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the ethylcarbamoyl moiety enhances its potential as a building block for bioactive molecules, particularly in drug discovery. The fluorine substitution contributes to improved metabolic stability and binding affinity in target interactions. Its balanced polarity allows for favorable solubility in common organic solvents, facilitating further derivatization. This compound is particularly valuable in the development of enzyme inhibitors or receptor modulators due to its structural flexibility and functional group compatibility. Proper handling under controlled conditions is recommended due to its reactive groups.
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid structure
1261899-06-2 structure
Product Name:3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid
CAS No:1261899-06-2
MF:C16H14FNO4
MW:303.285068035126
MDL:MFCD18322556
CID:2762130
PubChem ID:53228375
Update Time:2025-06-27

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-(Ethylcarbamoyl)-3'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
    • MFCD18322556
    • DTXSID10691908
    • 1261899-06-2
    • 3-[4-(ETHYLCARBAMOYL)-3-FLUOROPHENYL]-5-HYDROXYBENZOIC ACID
    • PSB70698
    • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid, 95%
    • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid
    • MDL: MFCD18322556
    • Inchi: 1S/C16H14FNO4/c1-2-18-15(20)13-4-3-9(8-14(13)17)10-5-11(16(21)22)7-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22)
    • InChI Key: CLHSSYVWPHNTEH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(NCC)=O)C1C=C(C=C(C(=O)O)C=1)O

Computed Properties

  • Exact Mass: 303.09068609Da
  • Monoisotopic Mass: 303.09068609Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 86.6Ų

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329833-5 g
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid, 95%; .
1261899-06-2 95%
5g
€1159.00 2023-04-26
abcr
AB329833-5g
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid, 95%; .
1261899-06-2 95%
5g
€1159.00 2024-06-08

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid Suppliers

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(CAS:1261899-06-2)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:08
Price ($):687.0
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Additional information on 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid

Introduction to 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic Acid (CAS No. 1261899-06-2)

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1261899-06-2, represents a unique structural motif that combines a benzoic acid core with fluorine substitution and an ethylcarbamoyl functional group. The presence of these specific structural features makes it a promising candidate for further investigation in drug discovery and development.

The benzoic acid scaffold is a well-documented pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets. The introduction of a hydroxyl group at the 5-position and a fluorine atom at the 3-position of the benzene ring enhances the compound's electronic properties, potentially influencing its binding affinity and metabolic stability. Additionally, the ethylcarbamoyl group at the 4-position introduces a polar moiety that can modulate solubility and pharmacokinetic properties, making this compound an intriguing subject for further exploration.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. Fluorine atoms can significantly alter the electronic distribution of molecules, leading to improved binding interactions with biological targets. The compound 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid exemplifies this trend, as its fluorine substitution may contribute to its potential as an active pharmaceutical ingredient (API).

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of hydroxyl and fluorine substituents on the benzoic acid core suggests that it may exhibit multiple modes of action, making it a versatile tool for drug design. Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address complex diseases more effectively than single-target drugs.

The ethylcarbamoyl group in 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid also plays a crucial role in determining its pharmacological profile. This functional group can participate in hydrogen bonding interactions, which are essential for achieving high affinity binding to biological targets. Moreover, the presence of both hydroxyl and fluorine atoms allows for fine-tuning of electronic properties, which can be critical for optimizing drug-like characteristics such as solubility, permeability, and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding sites and optimize the structure of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid to enhance its therapeutic efficacy. These computational approaches have accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds to identify promising candidates for further investigation.

In addition to its potential as an API, this compound may also serve as a valuable intermediate in synthetic chemistry. The unique structural features of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid make it a versatile building block for constructing more complex molecules. Researchers can utilize this compound to develop novel derivatives with enhanced pharmacological properties, opening up new avenues for therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to construct the desired structural motifs efficiently. These synthetic strategies not only facilitate the production of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid but also provide insights into general approaches for designing fluorinated aromatic compounds.

The growing body of evidence supporting the use of fluorinated compounds in drug development underscores the importance of this class of molecules in modern medicine. The unique electronic properties imparted by fluorine atoms can significantly enhance drug efficacy and selectivity. As such, compounds like 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid represent a critical area of research for pharmaceutical scientists seeking to develop next-generation therapeutics.

Ongoing studies are exploring the potential applications of this compound in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The ability to modulate biological pathways through precise structural modifications makes it an attractive candidate for developing targeted therapies. By harnessing the power of medicinal chemistry and advanced synthetic techniques, researchers are poised to unlock new possibilities for treating complex diseases.

In conclusion, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid (CAS No. 1261899-06-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile tool for drug design and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:1261899-06-2)
A1114862
Purity:99%
Quantity:5g
Price ($):687.0
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